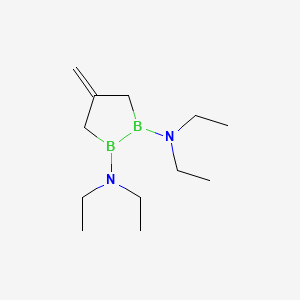
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is a unique organoboron compound characterized by its tetraethyl and methylidene substituents on a diborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine typically involves the reaction of diborane with ethylenediamine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Diborane Complex: Diborane is reacted with an ethylenediamine derivative to form a diborane complex.
Substitution Reaction: The diborane complex undergoes a substitution reaction with tetraethyl and methylidene groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include boron-oxygen compounds, reduced boron species, and substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: An ethylenediamine derivative with similar structural features but different substituents.
Diborane(4)tetramine, octamethyl-: A boron-containing compound with multiple dimethylamino groups.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is unique due to its specific tetraethyl and methylidene substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
128270-30-4 |
|---|---|
Molecular Formula |
C12H26B2N2 |
Molecular Weight |
220.0 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetraethyl-4-methylidenediborolane-1,2-diamine |
InChI |
InChI=1S/C12H26B2N2/c1-6-15(7-2)13-10-12(5)11-14(13)16(8-3)9-4/h5-11H2,1-4H3 |
InChI Key |
GTHJRTUXCYJGNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(B(CC(=C)C1)N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


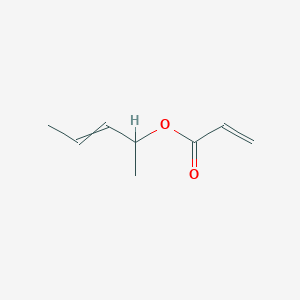
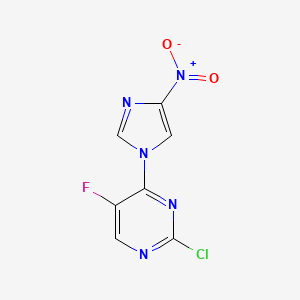
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
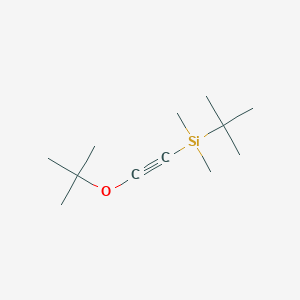
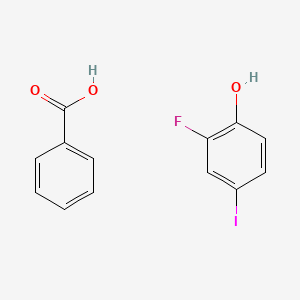
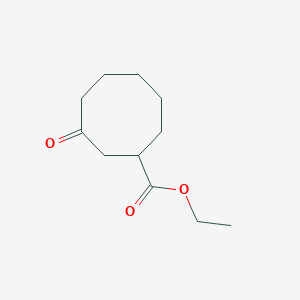
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
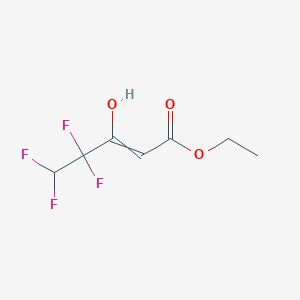
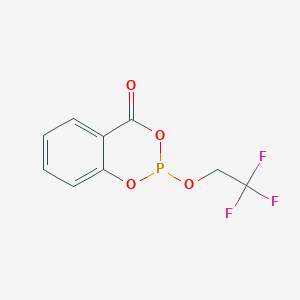
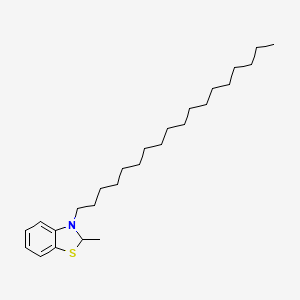
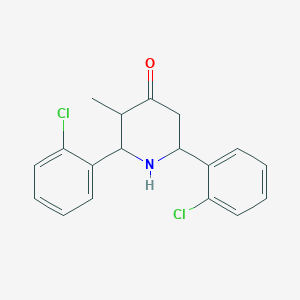
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
